Thiazole-2-carbohydrazide

Übersicht

Beschreibung

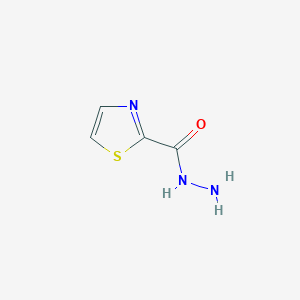

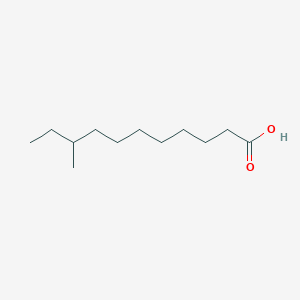

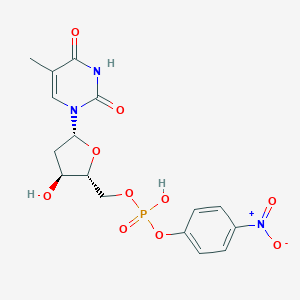

Thiazole-2-carbohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carbohydrazide group, which is a derivative of hydrazine with two nitrogen atoms connected to a carbonyl group.

Synthesis Analysis

The synthesis of thiazole-2-carbohydrazide derivatives can be achieved through several methods. One approach involves the solvent-drop grinding of thiazole carbohydrazide with various carbonyl compounds, leading to the formation of hydrazones bearing the thiazole moiety . Another method includes the one-pot synthesis of 2,4-disubstituted thiazoles from carboxylic acids or anhydrides, which has been utilized in the total synthesis of natural products such as cystothiazole C . Additionally, the synthesis of polyhydrazides based on 1,3,4-thiadiazole moiety has been reported, where a solution polycondensation technique was employed .

Molecular Structure Analysis

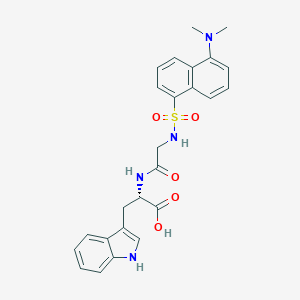

The molecular structure of thiazole-2-carbohydrazide derivatives is crucial for their biological activity. For instance, the molecular docking studies of benzimidazole-based thiadiazole and carbohydrazide conjugates revealed multiple hydrogen bond interactions with various amino acid residues at the glycogen synthase kinase-3β receptor site . Similarly, the molecular structure of imidazo[2,1-b]thiazole derivatives has been associated with α-glucosidase inhibitory activity, which is significant for the treatment of type 2 diabetes mellitus .

Chemical Reactions Analysis

Thiazole-2-carbohydrazide derivatives undergo various chemical reactions that lead to the formation of bioactive molecules. For example, the dehydrative-cyclocondensation of thiazole carbohydrazide with active methylene compounds or anhydrides yields pyrazole or pyrazine derivatives . The reaction of semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones under alkaline conditions affords indazolyl-thiazol-4(5H)-ones, which have been evaluated for their antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-2-carbohydrazide derivatives are characterized by their melting points, spectroscopic data (such as 1H NMR, IR), and elemental analysis . These properties are essential for confirming the identity and purity of the synthesized compounds. The thermal properties of polyhydrazides containing the 1,3,4-thiadiazole moiety have been determined by thermal gravimetric analyses and differential thermal analysis, which are correlated with their structure .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity : Novel thiosemicarbazide and 1,2,4-triazole-3-thione derivatives of imidazo[2,1-b]thiazole, synthesized and evaluated for their α-glucosidase inhibitory activity, showed promising results as a new class of α-glucosidase inhibitors, indicating potential applications in treating type 2 diabetes mellitus (Dincel et al., 2021).

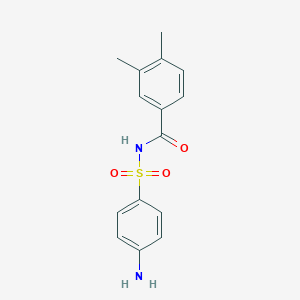

Antibacterial, Antifungal, and Antitubercular Properties : A series of 4-isopropylthiazole-2-carbohydrazide analogs and their derivatives demonstrated significant antibacterial, antifungal, and antitubercular activities, particularly against Mycobacterium tuberculosis (Mallikarjuna et al., 2009).

Antiviral Activity Against SARS-CoV-2 : Hydrazones bearing thiazole moiety, synthesized via solvent-drop grinding, showed potential antiviral activity against SARS-CoV-2 main protease (Mpro) in molecular docking studies, suggesting their use as antiviral agents (Abu-Melha et al., 2020).

α-Amylase Inhibition for Diabetes Management : Thiazole-based carbohydrazide derivatives were synthesized and evaluated for their α-amylase inhibitory activity, showing significant potential as antidiabetic agents (Taha et al., 2019).

Antiviral Treatment Development for SARS-CoV-2 : Novel hydrazones and pyrazoles were synthesized and evaluated for their binding affinity with the RdRp enzyme of SARS-CoV-2, indicating their potential in developing antiviral treatments (Al-Humaidi et al., 2022).

Antimicrobial Activity : Thiophene containing thiazolyl carbohydrazides showed promising antimicrobial activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Mhaske, 2021).

Corrosion Inhibition for Steel : Schiff bases containing thiazole-2-carbohydrazide were studied for their potential as corrosion inhibitors for steel, using density functional theory (DFT) and Monte Carlo simulations (Obot et al., 2016).

Anticancer Activity : Various derivatives of thiazole-2-carbohydrazide were synthesized and evaluated for their potential as anticancer agents, showing significant activity against various cancer cell lines (Terzioğlu & Gürsoy, 2003).

Safety And Hazards

Zukünftige Richtungen

Thiazole derivatives have been found to have vast applications due to their cost-effective synthesis and greater stability . They have remarkable properties in the field of nonlinear optics . The recent findings may inspire scientists to develop extremely effective NLO materials for forthcoming hi-tech applications .

Eigenschaften

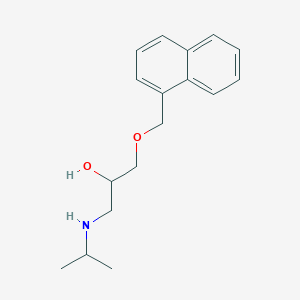

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-2-carbohydrazide | |

CAS RN |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)